Cas no 45172-44-9 (Boc-L-selenomethionine)
Boc-L-selenomethionine Chemical and Physical Properties
Names and Identifiers
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- 8-BENZYL-7-[2-(ETHYLAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- BOC-L-SELENOMETHIONINE
- BOC-SELENO-L-METHIONINE
- (S)-2-((tert-butoxycarbonyl)aMino)-4-(Methylselanyl)butanoic acid
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylseleno)-, (2S)-
- AKOS015836601
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylselanyl)butanoic acid
- SCHEMBL2256901
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid
- 45172-44-9
- Boc-L-selenomethionine
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- MDL: MFCD04974401
- Inchi: 1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- InChI Key: QJDWZRHRGRTJOH-ZETCQYMHSA-N
- SMILES: [Se](C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 297.048
- Monoisotopic Mass: 297.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6A^2
Boc-L-selenomethionine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B024975-100mg |
Boc-L-selenomethionine |
45172-44-9 | 100mg |
$ 165.00 | 2022-06-07 | ||
| TRC | B024975-250mg |
Boc-L-selenomethionine |
45172-44-9 | 250mg |
$ 350.00 | 2022-06-07 | ||
| TRC | B024975-500mg |
Boc-L-selenomethionine |
45172-44-9 | 500mg |
$ 550.00 | 2022-06-07 | ||
| Alichem | A471002105-1g |
Boc-L-Selenomethionine |
45172-44-9 | 97% | 1g |
$644.60 | 2023-09-01 | |
| Matrix Scientific | 041754-500mg |
Boc-L-selenomethionine |
45172-44-9 | 500mg |
$446.00 | 2023-09-11 | ||
| Matrix Scientific | 041754-1g |
Boc-L-selenomethionine |
45172-44-9 | 1g |
$732.00 | 2023-09-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736241-100mg |
(s)-2-((Tert-butoxycarbonyl)amino)-4-(methylselanyl)butanoic acid |
45172-44-9 | 98% | 100mg |
¥252.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736241-1g |
(s)-2-((Tert-butoxycarbonyl)amino)-4-(methylselanyl)butanoic acid |
45172-44-9 | 98% | 1g |
¥1344.00 | 2024-05-13 |
Boc-L-selenomethionine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Boc-L-selenomethionine
Boc-L-selenomethionine (CAS No. 45172-44-9): An Overview of Its Properties, Applications, and Recent Research
Boc-L-selenomethionine (CAS No. 45172-44-9) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a protected form of L-selenomethionine, where the N-terminus is blocked by a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a temporary protecting group, which can be easily removed under mild acidic conditions, making it an essential intermediate in the synthesis of peptides and proteins containing selenomethionine residues.
Selenomethionine itself is an analog of the naturally occurring amino acid methionine, with selenium replacing sulfur in the side chain. Selenium is an essential trace element that plays a crucial role in various biological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. The incorporation of selenomethionine into proteins can enhance their stability and functional properties, making it a valuable tool in both academic research and industrial applications.
The Boc protection on L-selenomethionine provides several advantages in synthetic chemistry. Firstly, it prevents premature reactions at the amino group during peptide synthesis, ensuring that the desired sequence is formed accurately. Secondly, the Boc group can be selectively removed without affecting other functional groups in the molecule, allowing for precise control over the chemical reactions involved. This makes Boc-L-selenomethionine particularly useful in solid-phase peptide synthesis (SPPS) and other complex synthetic pathways.
In recent years, there has been a growing interest in the use of selenomethionine-containing peptides and proteins for various therapeutic applications. For instance, selenomethionine has been shown to have potential anti-cancer properties due to its ability to induce apoptosis and inhibit tumor growth. Studies have also highlighted its role in reducing oxidative stress and inflammation, which are key factors in many chronic diseases.
One notable application of Boc-L-selenomethionine is in the field of structural biology. X-ray crystallography often requires the incorporation of heavy atoms to enhance diffraction patterns and improve the resolution of protein structures. Selenium atoms are particularly useful for this purpose due to their high electron density. By incorporating selenomethionine into proteins during expression, researchers can obtain more detailed structural information using techniques such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD).
In addition to its applications in structural biology, Boc-L-selenomethionine has also been explored for its potential in drug delivery systems. The unique properties of selenium-containing compounds make them attractive candidates for developing targeted therapies. For example, researchers have investigated the use of selenomethionine-containing nanoparticles for delivering drugs to specific tissues or cells with enhanced efficacy and reduced side effects.
The synthesis of Boc-L-selenomethionine typically involves several steps. First, L-selenomethionine is obtained through chemical synthesis or biotechnological methods. The Boc protection is then introduced by reacting L-selenomethionine with di-tert-butyl dicarbonate (Boc2O) in an appropriate solvent under controlled conditions. The resulting product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
The physical and chemical properties of Boc-L-selenomethionine are well-characterized. It is a white crystalline solid with a molecular weight of 285.36 g/mol. It is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile but has limited solubility in water. These properties make it suitable for use in various synthetic protocols and analytical techniques.
In conclusion, Boc-L-selenomethionine (CAS No. 45172-44-9) is a valuable compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique properties and versatile uses make it an essential tool for scientists working on peptide synthesis, structural biology, drug delivery systems, and therapeutic development. As research continues to uncover new insights into the biological roles of selenium-containing compounds, the importance of Boc-L-selenomethionine is likely to grow even further.
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